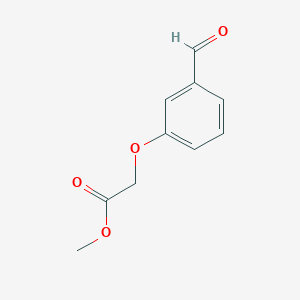

Methyl (3-formylphenoxy)acetate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, often starting with different phenyl acetates or other ester precursors. For instance, the synthesis of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl) acetate was achieved using XRD, FT-IR, UV–Vis, and NMR techniques . Similarly, the synthesis of other related compounds, such as methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate, involved reactions with hydroxyphenyl acetate and chloromethyl oxadiazole . These methods could potentially be adapted for the synthesis of methyl (3-formylphenoxy)acetate.

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques like X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. For example, the crystal structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl)phenoxy) methyl) phenyl) acetate was investigated by X-ray crystallography, revealing interactions that form a dimer and a six-atom ring structure . These techniques could be applied to determine the molecular structure of methyl (3-formylphenoxy)acetate.

Chemical Reactions Analysis

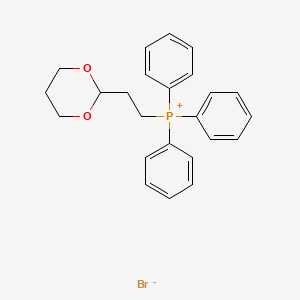

The reactivity of related compounds is often studied in the context of their potential to undergo further chemical transformations. For instance, methyl (triphenylphosphoranylidene)acetate was found to exist as a mixture of cis and trans isomers and could react with active carbonyl compounds . This information could be relevant when considering the reactivity of the formyl group in methyl (3-formylphenoxy)acetate.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their spectroscopic features and non-linear optical behaviors, are characterized using various analytical techniques. Theoretical calculations, such as those performed using density functional theory (DFT), help to obtain detailed information about the chemical activities and properties of the compounds . The non-linear optical behaviors of some compounds were examined by determining the total dipole moment, mean polarizability, and first-order hyperpolarizability values . These properties are crucial for understanding the behavior of methyl (3-formylphenoxy)acetate in different environments and applications.

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

Chemical Engineering and Industrial Technology

Summary of the Application

Methyl acetate has wide applications in the production of solvents, perfumes, surfactants, emulsifiers, biodiesel fuels, and surface-active agents . It is produced by catalytic esterification of acetic acid and methanol with sulfuric acid as a catalyst in a batch reactor .

Methods of Application or Experimental Procedures

This research was done to produce methyl acetate by a microwave method as it is more effective and efficient than the conventional methods . The variables used as parameters refer to the microwave power (300 W; 450 W; 600 W), concentration of catalyst (0 %; 3.5 %; 7 %), methanol to acetic acid ratio (0.75:1; 1:1; 1.25:1) and esterification time (10 min; 20 min; 30 min) .

Results or Outcomes

The optimal conversion to methyl acetate of 98.76 % was obtained at: microwave power 577.47 W, methanol to acetic acid ratio of 1.19:1, concentration of catalyst 4.08 %, and esterification time 24.45 min .

2. Application in the Synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate

Specific Scientific Field

Summary of the Application

Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate is synthesized from fructose using a one-pot Wittig synthesis . This compound is a stable derivative of 5-HMF (5-hydroxymethylfurfurol), a plant-derived furan compound that has many applications in the chemical industry .

Methods of Application or Experimental Procedures

The synthesis involves refluxing fructose in DMSO for 2 hours, followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . The Wittig reaction occurs at room temperature in 1 hour .

Results or Outcomes

The best yield (56%) from both approaches was observed with a slight (1.2×) excess of the phosphorane calculated for starting fructose . This one-pot synthesis of a stable 5-HMF derivative with good water-solubility is highly promising for biological screening .

Safety And Hazards

“Methyl (3-formylphenoxy)acetate” is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

methyl 2-(3-formylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMQCLGUHSIDFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363479 | |

| Record name | Methyl (3-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3-formylphenoxy)acetate | |

CAS RN |

37748-10-0 | |

| Record name | Acetic acid, 2-(3-formylphenoxy)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37748-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(3-formylphenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

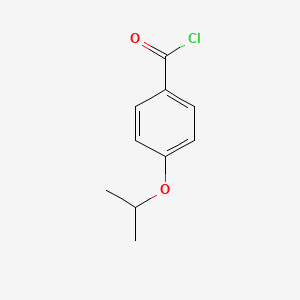

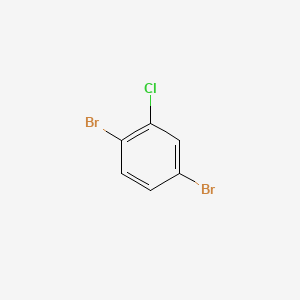

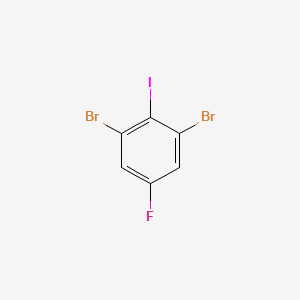

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B1299729.png)

![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B1299739.png)